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Feature Fosmidomycin FR900098

Chemical
Structure

3-(N-formyl-N-
hydroxyamino)propylphosphonate [1]

3-(N-acetyl-N-
hydroxyamino)propylphosphonate (N-

acetyl derivative) [2] [1]

Molecular Target Plasmodium falciparum 1-deoxy-D-

xylulose 5-phosphate
reductoisomerase (PfDXR) [3] [1]

Plasmodium falciparum 1-deoxy-D-

xylulose 5-phosphate
reductoisomerase (PfDXR) [3] [4]

Target Pathway Non-mevalonate (MEP) pathway of
isoprenoid biosynthesis [3] [4]

Non-mevalonate (MEP) pathway of
isoprenoid biosynthesis [3] [4]

In Vitro
Antiplasmodial
Activity (P.
falciparum)

IC₅₀ ~ 0.81 µM [4] [5] Approximately twice as active as
fosmidomycin in vitro [2]

In Vivo Efficacy
(Mouse Model)

Cured mice infected with P. vinckei [1] Greater potency than fosmidomycin in
a mouse model [2]

Enzyme Inhibition
(Recombinant
PfDXR)

Potent inhibitor [1] Potent inhibitor; Ki = 48 nM (against T.
gondii DXR) [4]
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Feature Fosmidomycin FR900098

Key Limitation Unfavorable pharmacokinetics (poor
membrane permeability, short half-life)

[4] [5]

Unfavorable pharmacokinetics (poor
membrane permeability, short half-life)

[4] [5]

Prodrug
Development

Subject of extensive prodrug and

analog research (e.g., "MEPicides") [3]

Its prodrugs have shown improved in

vitro and in vivo antiplasmodial activity
[2]

Clinical Status Under clinical development (e.g., Fos-
Clin-Art combination) [3]

Has not entered clinical trials, despite
greater potency [3]

Experimental Data and Methodologies

The comparative data for these compounds are generated through standardized biochemical and cellular

assays.

In Vitro Antiplasmodial Activity Assay: This test determines the compound's concentration required

to kill 50% of Plasmodium falciparum parasites (IC₅₀) in culture. FR900098 consistently shows about
twofold greater potency than fosmidomycin in these assays [2].

Enzyme Inhibition Assay: This measures a compound's ability to inhibit the purified DXR enzyme.
The inhibition constant (Ki) for FR900098 against Toxoplasma gondii DXR was found to be 48 nM,

which is more potent than fosmidomycin (Ki = 90 nM), suggesting a tighter binding affinity [4].
In Vivo Efficacy Studies: Experiments in mouse models, such as those infected with P. vinckei, have

demonstrated that both compounds can cure the infection. Research indicates that FR900098
exhibits greater potency in these live animal models [2].

Mechanism of Action and Target Pathway

Fosmidomycin and FR900098 are structural analogs of the native substrate, 1-deoxy-D-xylulose 5-

phosphate (DOXP). They act as potent inhibitors of DXR, the second enzyme in the methylerythritol

phosphate (MEP) pathway. This pathway is essential for the malaria parasite's production of isoprenoid

precursors but is absent in humans, making it an attractive drug target [3] [4] [1].

The following diagram illustrates the targeted pathway and the inhibitors' mechanism:
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Research Status and Future Directions

Clinical Development of Fosmidomycin: While FR900098 is more potent, fosmidomycin has
advanced further in development. Deutsche Malaria GmbH is currently progressing a triple therapy
combining fosmidomycin, clindamycin, and artesunate (Fos-Clin-Art) through clinical trials for
malaria treatment and prophylaxis [3]. Recent studies also show that more frequent dosing of

fosmidomycin with clindamycin can maximize parasite inhibition [6].

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 5 Tech Support

https://www.smolecule.com/products/s600730?utm_src=pdf-body-img
https://www.smolecule.com/products/s600730?utm_src=pdf-body
https://www.smolecule.com/products/s600730?utm_src=pdf-body
https://www.smolecule.com/products/s600730?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12288639/
https://www.smolecule.com/products/s600730?utm_src=pdf-body
https://www.sciencedirect.com/science/article/pii/S2211320724000587
https://www.smolecule.com/products/s600730?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Addressing Limitations: The primary shortcoming of both drugs is their high polarity, which leads
to poor membrane permeability and unfavorable pharmacokinetics [4] [5]. Current research is
heavily focused on developing lipophilic prodrugs to improve oral bioavailability and cellular uptake.

Prodrugs of FR900098 have already demonstrated significantly enhanced antiplasmodial activity in
pre-clinical models [2].

In summary, while FR900098 holds promise as a more potent inhibitor, fosmidomycin currently has more

advanced clinical development. Research for both compounds is actively focused on overcoming

pharmacokinetic challenges through novel prodrug strategies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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